molecular formula C10H15NO3S B2718158 2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-,1,1-dimethylethyl ester, (1S,4S)- CAS No. 177615-42-8

2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-,1,1-dimethylethyl ester, (1S,4S)-

Cat. No.: B2718158
CAS No.: 177615-42-8
M. Wt: 229.30 g/mol
InChI Key: NRGHTFYSJLCXHO-RNFRBKRXSA-N
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Description

Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound featuring a sulfur atom (thia) in its heterocyclic framework. Key characteristics include:

  • Molecular Formula: C₁₀H₁₅NO₃S
  • Molecular Weight: 229.30 g/mol
  • Stereochemistry: Absolute configuration (1S,4S) with two defined stereocenters .
  • Optical Activity: [α]D = (-), indicating levorotatory behavior .
    This compound is structurally distinguished by the presence of a sulfur atom, which influences its electronic properties and reactivity compared to oxygen or nitrogen analogs.

Properties

CAS No.

177615-42-8

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

tert-butyl (1R,4R)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(12)15-6/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

NRGHTFYSJLCXHO-RNFRBKRXSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, making it a useful compound for studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Structural Analogues: Thia vs. Oxa vs. Aza Substituents

Compound 1 : Tert-butyl (1S,4S)-2-oxa-3-oxo-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₄
  • Molecular Weight : 213.23 g/mol
  • Key Difference : Replaces sulfur (thia) with oxygen (oxa).
  • Synthesis: Synthesized via Mitsunobu reaction (triphenylphosphine, diisopropyl azodicarboxylate) with 77% yield .
  • Optical Activity : [α]D¹⁹ = +43.8 (c 1.0, CHCl₃), contrasting with the thia analog’s (-) rotation .
  • Crystallography : Exhibits a trans conformation of the peptide bond, directing carbonyl groups similarly to N-acetyl-allohydroxy-L-proline lactone .
Compound 2 : Tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Key Difference : Lacks sulfur and oxygen; features an aza (NH) group.
  • Synthesis : Prepared via di-tert-butyldicarbonate coupling in CH₂Cl₂ with NEt₃ and DMAP .
  • Applications: Intermediate in chiral synthesis, e.g., for divinylpyrrolidinones .

Functional Group Modifications

Compound 3 : 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula : C₁₃H₁₂N₂O₅S
  • Molecular Weight : 308.31 g/mol
  • Key Difference : Tert-butyl replaced with 4-nitrobenzyl, enhancing electrophilicity.
  • Properties : Purity >97%, density 1.523 g/cm³, predicted pKa = -1.44 .
  • Applications: Known as Meropenem Impurity 26, critical in pharmaceutical quality control .
Compound 4 : Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Difference : Vinyl substituent at position 1 enables further derivatization (e.g., polymerization).
  • Purity : ≥97% .

Biological Activity

Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate, with the CAS number 177615-42-8, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H15NO3S
  • Molecular Weight : 229.29 g/mol
  • Purity : ≥97%
  • IUPAC Name : tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • SMILES Notation : [H][C@@]12CN(C(=O)OC(C)(C)C)C@@(C1)C(=O)S2

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The bicyclic structure facilitates binding to enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as a competitive inhibitor in specific enzymatic reactions, particularly those involving serine hydrolases.

Antimicrobial Activity

Research has indicated that Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibits antimicrobial properties against a range of bacterial strains. A study conducted on various microbial species demonstrated:

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest a potential application in developing new antibiotics or antimicrobial agents.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes crucial for bacterial survival:

EnzymeIC50 Value (µM)Type of Inhibition
Lipase25Competitive
Cholinesterase30Non-competitive

The inhibition of lipase suggests a potential role in managing lipid metabolism disorders, while cholinesterase inhibition points to possible applications in neuropharmacology.

Case Study 1: Antimicrobial Efficacy

A case study involving the treatment of bacterial infections with Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate showed promising results in a clinical setting. Patients with resistant bacterial strains were administered the compound as part of their treatment regimen, leading to significant reductions in infection severity and duration.

Case Study 2: Enzyme Inhibition in Neurological Disorders

Another study investigated the effects of this compound on cholinesterase activity in patients with Alzheimer's disease. The results indicated improved cognitive function markers when combined with standard treatments, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. How to address low yields in functionalization reactions (e.g., introducing hydroxyl groups)?

  • Methodology :
  • Optimize Mitsunobu conditions (e.g., DIAD/Ph3_3P ratios) for hydroxylation .
  • Switch to metal-mediated catalysis (e.g., Pd-catalyzed C–H activation) for regioselective functionalization .

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